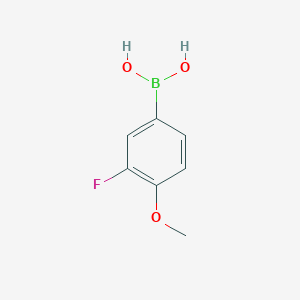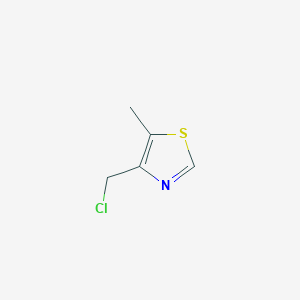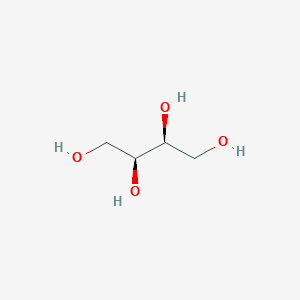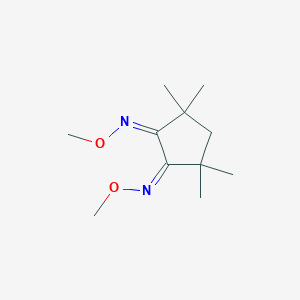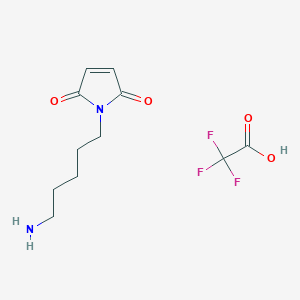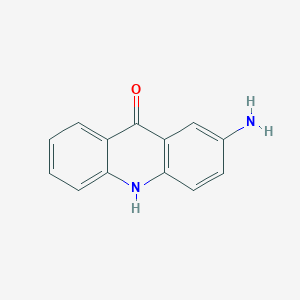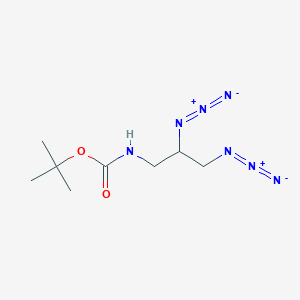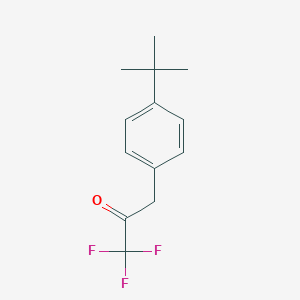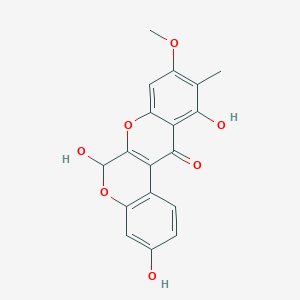![molecular formula C12H19NO4 B130593 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- CAS No. 10461-27-5](/img/structure/B130593.png)
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-
Descripción general
Descripción
The compound 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-, and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of 1,3-propanediol derivatives with a diethoxyphosphoryldifluoroethyl functional group has been explored for the chemoenzymatic creation of acyclic nucleotide analogues of adenosine bisphosphates . Additionally, derivatives of 1,2-propanediol have been used to form dimeric complexes with metals such as cobalt, copper, and silver, which have potential applications in coordination chemistry .
Synthesis Analysis
The synthesis of these compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yield. For example, an improved synthesis method for 1,3-propanediol derivatives was developed to provide multi-gram quantities of the compound, which was then used for further transformation into acyclic nucleotide analogues . Similarly, the synthesis of enantiomers of a compound related to 1,2-propanediol was described, which showed significant biological activities, indicating the importance of stereochemistry in the biological function of these molecules .
Molecular Structure Analysis
The molecular structure of 1,2-propanediol derivatives is crucial for their reactivity and interaction with biological targets. The presence of functional groups such as the diethoxyphosphoryldifluoroethyl group can significantly alter the properties of the molecule . The stereochemistry of these compounds is also important, as evidenced by the synthesis and testing of enantiomers for biological activity .
Chemical Reactions Analysis
1,2-Propanediol derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations to produce pharmacologically active compounds. The reaction of 3-mercapto-1,2-propanediol derivatives with metal complexes resulted in the formation of dimeric species, demonstrating the ligand properties of these molecules . The chemoenzymatic transformation of 1,3-propanediol derivatives into acyclic nucleotide analogues is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-propanediol derivatives are influenced by their molecular structure and functional groups. These properties are essential for their application in various fields, including pharmaceuticals and materials science. For instance, the immunosuppressive action of a 2-amino-1,3-propanediol compound highlights the biological relevance of these molecules . The synthesis of these compounds with malonic acid diethyl ester as a starting material indicates a route suitable for industrial production due to the low overall cost and temperate reaction conditions .
Aplicaciones Científicas De Investigación
Glycosylation for Fine Chemicals
1,2-Propanediol derivatives, including 3-aryloxy/alkyloxy derivatives, are valuable in the production of fine chemicals. A study by Luley-Goedl et al. (2010) explored the regioselective glucosylation of 1,2-propanediols, including 3-methoxy-1,2-propanediol and similar compounds. This process, catalyzed by sucrose phosphorylase, leads to the synthesis of 2-O-alpha-d-glucopyranosyl products, crucial in the production of various fine chemicals (Luley-Goedl et al., 2010).
Reactions with Alkaline Hydrogen Peroxide
The reactions of 1,2-diaryl-1,3-propanediols, which are structurally related to 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-, with alkaline hydrogen peroxide have been studied by Nonni and Dence (1988). Their research provides insights into the chemical behavior of these compounds under bleaching conditions, a crucial aspect in industrial processes (Nonni & Dence, 1988).
Ammonolysis of Epoxyl Compounds
Research by SuamiTetsuo, UchidaIchiro, and UmezawaSumio (1956) on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is related to the structural framework of 1,2-Propanediol derivatives, sheds light on the synthesis of 1-phenyl-1-amino-2, 3-propanediol and its derivatives. This work contributes to the understanding of amino alcohols and their derivatives in chemical synthesis (SuamiTetsuo et al., 1956).
Immunomodulatory Applications
A patent filed by 후지따 et al. (1993) discusses 2-amino-1,3-propanediol compounds and their application as immunosuppressants. This research is indicative of the potential biomedical applications of 1,2-Propanediol derivatives in managing immune responses, especially in organ transplantation and autoimmune disease treatment (후지따 et al., 1993).
Organometallic Chemistry
Research by Adrian et al. (2004) on organometallic complexes involving 1,3-propanediol illustrates the potential of 1,2-Propanediol derivatives in the field of organometallic chemistry. Their study delves into ligand exchange reactions and the characterization of molybdenum carbonyl compounds, underscoring the significance of such derivatives in developing novel metal-organic frameworks and catalysts (Adrian et al., 2004).
Magnetic Materials
Manoli et al. (2008) explored the use of 2-amino-2-methyl-1,3-propanediol in synthesizing mixed-valent Mn supertetrahedra and planar discs with significant magnetocaloric effects. This research highlights the role of 1,2-Propanediol derivatives in creating advanced magnetic materials for low-temperature applications (Manoli et al., 2008).
Propiedades
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUSXNKPQWTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439655 | |
| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
CAS RN |
10461-27-5 | |
| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



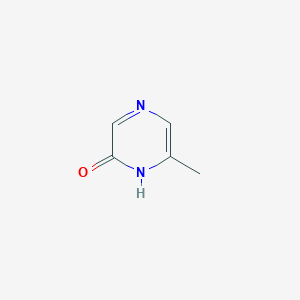
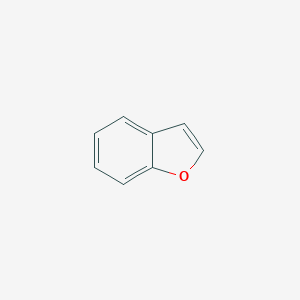
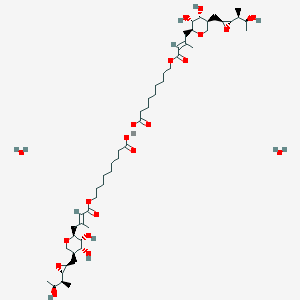
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
